ديهيدروثيوفينات

Dihydrothiophenes are a class of organic compounds derived from thiophene by opening the five-membered ring at two adjacent carbon atoms. These molecules feature a six-membered ring with sulfur and two adjacent double bonds, which impart unique chemical properties to the compounds. Dihydrothiophenes are widely used in the synthesis of pharmaceuticals due to their structural versatility and reactivity. They also find applications in the production of dyes and pigments, where their ability to absorb light effectively makes them valuable for coloration purposes. In addition, these compounds have been explored for use as intermediates in polymer chemistry and materials science, contributing to the development of novel polymers with specific properties such as conductivity or optical characteristics. The reactivity of dihydrothiophenes can be fine-tuned by substituent modification, offering researchers a wide range of possibilities for customization in various applications.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

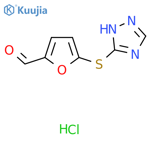

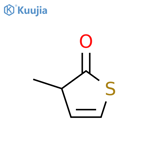

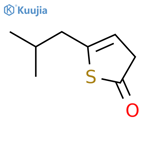

|

2(5h)-thiophenone,3-methyl- | 33687-85-3 | C5H6OS |

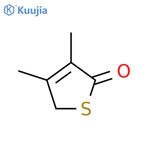

|

2(5h)-thiophenone,3,4-dimethyl- | 33922-75-7 | C6H8OS |

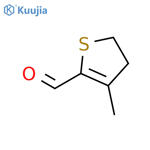

|

2-Thiophenecarboxaldehyde, 4,5-dihydro-3-methyl- | 89055-44-7 | C6H8OS |

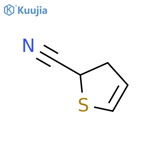

|

2-Thiophenecarbonitrile, 2,3-dihydro- | 89690-04-0 | C5H5NS |

|

Thiophene, 2,3-dihydro-4,5-dimethyl- | 113379-98-9 | C6H10S |

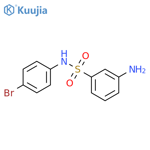

|

3,4-dichloro-2,3-dihydrothiophene 1,1-dioxide | 52819-08-6 | C4H4Cl2O2S |

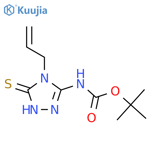

|

2(5H)-Thiophenone,3-(1,1-dimethylethyl)- | 57556-14-6 | C8H12OS |

|

5-(2-methylpropyl)-3H-thiophen-2-one | 113330-79-3 | C8H12OS |

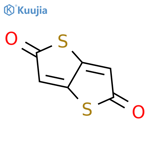

|

Thieno[3,2-b]thiophene-2,5-dione | 60749-71-5 | C6H2O2S2 |

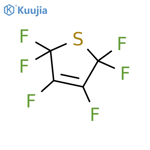

|

Hexafluoro-2,5-dihydrothiophene | 380-40-5 | C4F6S |

الوثائق ذات الصلة

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

الموردين الموصى بهم

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها